1-(4-Iodophenyl)-3-phenylprop-2-en-1-one
Description
Properties
Molecular Formula |
C15H11IO |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11IO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H |
InChI Key |
CEPMBXDQWOVRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Chalcones share a common α,β-unsaturated ketone backbone but differ in substituents on the aromatic rings. Key analogs include:
- 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one : Features a hydroxyl group at the para position, enhancing hydrogen-bonding capacity and polarity .
- 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one : Contains an electron-withdrawing chlorine atom, increasing electrophilicity at the ketone group .
- 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one: Substituted with an amino group, which can participate in resonance and protonation-dependent interactions .
- 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one : Bromine’s polarizability and size may influence π-π stacking and van der Waals interactions .
Electronic Conjugation: All analogs exhibit an s-cis conformation with electron delocalization across the α,β-unsaturated system.
Key Observations :
- Synthesis : Higher yields for chloro and hydroxy derivatives are attributed to the stability of electron-withdrawing groups during aldol condensation .
- Retention Time : Polar groups (e.g., OH) increase retention in reverse-phase chromatography, while halogenated analogs elute earlier due to hydrophobicity .
- LogP : Iodine’s large atomic radius and low electronegativity result in higher lipophilicity compared to Cl or Br, impacting membrane permeability and biodistribution .
Mechanistic Insights :
- Antibacterial Activity : Chloro and hydroxy derivatives exhibit stronger interactions with bacterial proteins due to electronegative substituents enhancing target binding .
- Anticancer Activity: The amino derivative’s cytotoxicity against HeLa cells highlights the role of protonatable groups in cellular uptake .
- Enzyme Inhibition : Chlorine’s electron-withdrawing effect enhances acetylcholinesterase (AChE) inhibition compared to hydroxy analogs .
Preparation Methods
Traditional Base-Catalyzed Method
The classical approach employs NaOH or KOH (2–5 mol%) in ethanol or methanol under reflux (6–48 hours). For example:
-
4-Iodoacetophenone (1.0 eq) and benzaldehyde (1.2 eq) react in 20% NaOH/ethanol at 60°C for 12 hours, yielding 68–72% after recrystallization.
-
Mechanism : Base deprotonates acetophenone, forming an enolate that attacks benzaldehyde, followed by dehydration.
Advantages : Scalability, low cost.
Limitations : Long reaction times, moderate yields.
Microwave-Assisted Synthesis
Microwave irradiation (300–600 W) accelerates reactions to 10–30 minutes:
-
A mixture of 4-iodoacetophenone and benzaldehyde in PEG-400 under microwave (400 W, 15 minutes) achieves 85–90% yield.
-
Conditions : Solvent-free or PEG-400, 40–60°C, KOH catalyst.
Advantages : Rapid kinetics, enhanced selectivity.
Limitations : Specialized equipment required.
Solvent-Free Mechanochemical Approach
Grinding reactants with NaOH pellets (20–30 minutes) eliminates solvents:
-
4-Iodoacetophenone and benzaldehyde ground with NaOH (1:1 molar ratio) yield 75% product, confirmed by TLC.
-
Characterization : IR (νC=O 1650 cm⁻¹, νC=C 1600 cm⁻¹), ¹H NMR (δ 7.8–8.1 ppm, olefinic protons).
Advantages : Eco-friendly, high atom economy.
Limitations : Manual grinding scalability challenges.
Acid-Catalyzed Condensation
H₂SO₄ (10 mol%) in acetic acid facilitates acid-sensitive substrates:
Advantages : Avoids base-sensitive byproducts.
Limitations : Lower yields, corrosive conditions.
Green Solvent Systems
PEG-400 replaces volatile organic solvents:
-
4-Iodoacetophenone (1.0 eq), benzaldehyde (1.2 eq), and KOH (2 mmol) in PEG-400 (15 mL) stirred at 40°C for 1 hour yield 88–92%.
Advantages : Sustainable, recyclable solvent.
Limitations : Limited solubility for hydrophobic substrates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Diffraction (XRD)
-
Single-crystal analysis reveals planar chalcone backbone with dihedral angle 8.2° between aryl rings.
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Traditional Base | EtOH, reflux, 12 h | NaOH | 12 h | 68–72 | Low cost, scalable |
| Microwave | PEG-400, 400 W, 40°C | KOH | 15 min | 85–90 | Rapid, high yield |
| Mechanochemical | Solvent-free, grinding | NaOH | 30 min | 75 | Eco-friendly |
| Acid-Catalyzed | Acetic acid/H₂SO₄, reflux | H₂SO₄ | 12 h | 33–40 | Base-sensitive compatibility |
| PEG-400 | PEG-400, 40°C | KOH | 1 h | 88–92 | Recyclable solvent |
Q & A
What are the established synthetic routes for 1-(4-Iodophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for higher yield?
The compound is synthesized via Claisen-Schmidt condensation between 4-iodoacetophenone and benzaldehyde. Key optimization steps include:
- Solvent selection : Ethanol or methanol with catalytic acid (e.g., thionyl chloride or HCl) under reflux .
- Temperature control : Maintain 70–80°C to balance reaction rate and byproduct suppression.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from aldol condensation byproducts .
- Stoichiometry : Excess benzaldehyde (1.2–1.5 equivalents) drives the reaction to completion .
Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should be analyzed?
- ¹H NMR : Vinyl protons (δ 7.3–7.8 ppm, J = 15–16 Hz) confirm the α,β-unsaturated ketone. Aromatic protons from iodophenyl and phenyl groups appear as multiplet signals (δ 7.0–8.0 ppm) .
- IR : Strong carbonyl stretch (~1640–1680 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .
- HRMS : Molecular ion peak at m/z ≈ 348.0 [M+H]⁺ validates the molecular formula (C₁₅H₁₁IO) .
How can discrepancies in spectroscopic data for this compound be systematically resolved?
- NMR anomalies : Variable-temperature NMR distinguishes dynamic effects (e.g., keto-enol tautomerism). 2D experiments (COSY, HSQC) resolve overlapping signals .
- IR contradictions : Compare experimental carbonyl stretches with DFT-calculated values to identify hydrogen bonding or solvent interactions .
- Mass spectrometry : Use alternative ionization methods (e.g., MALDI-TOF) to rule out adduct formation .
What methodologies are recommended for crystallographic analysis of this compound, and how does its crystal packing influence material properties?
- X-ray diffraction : Use SHELXT for structure solution and SHELXL for refinement. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) suggest nonlinear optical activity due to aligned molecular dipoles .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) affecting thermal stability and charge transport .
How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
- DFT calculations (B3LYP/6-311+G(d,p)):
- Frontier orbitals : HOMO localization on the iodophenyl ring predicts electrophilic attack sites.
- UV-Vis simulation : TD-DFT correlates with experimental λmax (~320 nm) for π→π* transitions .
- Molecular dynamics : Assess solvent effects on conformational stability .
What strategies mitigate byproduct formation during synthesis?
- Kinetic control : Dropwise benzaldehyde addition minimizes aldol adducts.
- Acid catalysis : Weak acids (e.g., acetic acid) reduce side reactions vs. strong acids .
- TLC monitoring : Terminate the reaction at 80–90% conversion to avoid oligomerization .
How does substituent electronic effects (e.g., iodine) influence the compound’s reactivity in cross-coupling reactions?
- Iodine as a directing group : Enhances regioselectivity in Suzuki-Miyaura couplings.
- Steric effects : The 4-iodophenyl group may slow nucleophilic attacks on the ketone. Computational electrostatic potential maps guide site-specific modifications .
What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability.
- pH stability assays : Monitor UV-Vis spectral shifts in buffered solutions (pH 1–13) to identify hydrolysis-prone conditions .
How can crystallographic data resolve contradictions in reported bond lengths or angles?
- Multipole refinement : Improves accuracy for iodine-containing structures by modeling electron density anisotropies.
- Comparative analysis : Cross-reference with Cambridge Structural Database (CSD) entries for similar chalcone derivatives .
What mechanistic insights explain the compound’s selectivity in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
